Ammonium bicarbonate-ammonium carbamate

Description

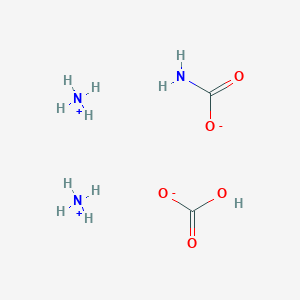

Properties

CAS No. |

8000-73-5 |

|---|---|

Molecular Formula |

C2H11N3O5 |

Molecular Weight |

157.13 g/mol |

IUPAC Name |

azane;carbamic acid;carbonic acid |

InChI |

InChI=1S/CH3NO2.CH2O3.2H3N/c2*2-1(3)4;;/h2H2,(H,3,4);(H2,2,3,4);2*1H3 |

InChI Key |

YNSUIDWLZCFLML-UHFFFAOYSA-N |

impurities |

Ammonium carbamate is an impurity of commercial ammonium carbonate. |

SMILES |

C(=O)(N)[O-].C(=O)(O)[O-].[NH4+].[NH4+] |

Canonical SMILES |

C(=O)(N)O.C(=O)(O)O.N.N |

Color/Form |

Colorless crystalline powder Colorless, hard, translucent, crystal masses, white cubes or powde |

density |

1.5 at 68 °F (USCG, 1999) - Denser than water; will sink |

melting_point |

58 °C (decomposes) |

Other CAS No. |

8000-73-5 |

physical_description |

Ammonium carbonate appears as a colorless crystalline solid or a white powder with a strong odor of ammonia. Noncombustible. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Used to make other ammonium compounds, in pharmaceuticals, in food processing. Liquid; Dry Powder White powder or hard, white or translucent masses or crystals. Becomes opaque on exposure to air and is finally converted into white porous lumps or powder (of ammonium bicarbonate) due to loss of ammonia and carbon dioxide Colorless crystals or white powder with strong ammonia odor; [CAMEO] |

Pictograms |

Irritant |

Related CAS |

10361-29-2 (unspecified ammonium salt) 1066-33-7 (Parent) 506-87-6 (Parent) |

solubility |

Soluble in water 100g/100 g water at 15 °C Slowly soluble in 4 parts wate |

Synonyms |

Carbonic Acid Monoammonium Salt, mixt. with Carbamic Acid Monoammonium Salt; Carbamic Acid Monoammonium Salt, mixt. contg.: Ammonium Bicarbonate-ammonium Carbamate; Ammonium Carbonate Carbamate; Hartshorn; UGAM Mixture; |

Origin of Product |

United States |

Synthesis and Production Methodologies

Industrial Synthesis Pathways

The primary industrial routes for synthesizing this compound mixture leverage the direct reaction between ammonia (B1221849) and carbon dioxide under different phase conditions.

One prevalent industrial method involves the reaction of ammonia and carbon dioxide within an aqueous solution. usda.gov In this process, gaseous ammonia and carbon dioxide are introduced into water or a concentrated ammonium (B1175870) carbonate solution. usda.govcnchemshop.com The reaction can be summarized by the equation: CO₂ + NH₃ + H₂O → (NH₄)HCO₃. wikipedia.org

The process is managed to create a supersaturated solution from which the product crystallizes upon cooling. usda.govgoogle.com To facilitate the precipitation of ammonium bicarbonate as a white solid, the reaction solution must be kept cold, as the compound is thermally unstable and begins to decompose at temperatures above 36 °C. wikipedia.org For ammonium carbamate (B1207046) synthesis in an aqueous environment, the solution must be strongly ammoniacal, with an NH₃ content exceeding 30% by weight. google.com Hydrated carbamate crystals are then separated, typically by centrifugation, and carefully dried. usda.gov However, this aqueous method for carbamate production is limited to hydrated forms and yields are around 60%, with the final product often containing impurities of ammonium bicarbonate and ammonium carbonate. google.com

Research Findings in Aqueous Synthesis

| Parameter | Condition | Outcome | Source |

|---|---|---|---|

| Reactants | Gaseous NH₃ and CO₂ in an aqueous solution | Formation of ammonium bicarbonate | cnchemshop.com |

| Temperature | Kept cold (below 36 °C) | Allows precipitation of thermally unstable ammonium bicarbonate | wikipedia.org |

| Ammonia Concentration (for carbamate) | Above 30% by weight | Favors crystallization of hydrated ammonium carbamate | google.com |

| Separation | Centrifugation | Separation of hydrated crystals from the solution | usda.gov |

An alternative industrial pathway is the direct reaction of gaseous ammonia and carbon dioxide in an anhydrous environment. usda.govgoogle.com This method is particularly used for producing ammonium carbamate. usda.gov The two gases are fed into a cooled reaction system, such as vertical tubes with cooled walls. usda.govgoogle.com

The reaction is as follows: 2NH₃ (g) + CO₂ (g) → NH₂COONH₄ (s). usda.gov The resulting ammonium carbamate condenses directly as a solid onto the cooled surfaces of the reactor. usda.govgoogle.com This solid material, often called carbamate rock, can then be removed by partial melting. usda.gov This process yields a very pure, virtually anhydrous ammonium carbamate with a conversion rate as high as 70%. google.com

Optimized Reaction Conditions for Controlled Formation

The precise control of reaction conditions is critical to steer the synthesis towards the desired product, whether it be ammonium bicarbonate, ammonium carbamate, or a specific mixture of the two.

The molar ratio of ammonia to carbon dioxide is a key factor in determining the final product composition. The synthesis of ammonium bicarbonate follows a 1:1 stoichiometry between ammonia and carbon dioxide (in the presence of water). wikipedia.orgbrainly.com In contrast, the formation of ammonium carbamate requires a 2:1 molar ratio of ammonia to carbon dioxide. usda.gov

Research simulations have shown that the product composition is highly sensitive to this ratio. For instance, when the ratio of reacting ammonia to carbon dioxide is higher than 2.8, the resulting solution will contain more than 90% ammonium bicarbonate. researchgate.net Conversely, when the ammonia mole fraction is between 0.1 and 0.15, corresponding to an ammonia to carbon dioxide ratio of 2.2 to 2.8, ammonium carbonate becomes the major product. researchgate.net Therefore, adjusting the reactant feed ratio is a primary mechanism for controlling the synthesis outcome.

Temperature and pressure are crucial parameters for optimizing the reaction and subsequent crystallization.

Temperature: Due to the thermal instability of ammonium bicarbonate, its synthesis requires low temperatures to prevent decomposition. wikipedia.org The reaction solution is kept cold to promote precipitation. wikipedia.org In one study, it was noted that the growth of ammonium bicarbonate reaches a steady state within 30 minutes, which is considered an optimal reaction time. researchgate.net For ammonium carbamate crystallization from an aqueous solution, the temperature is maintained above 30°C to avoid the formation of fine crystals. google.com In gas-phase synthesis, cooling is essential to condense the solid ammonium carbamate product, with temperatures kept below 25°C. google.com

Pressure: Applying pressure can enhance the reaction rate and influence the final product. One patented process describes converting an ammonium carbonate solution into ammonium bicarbonate by treating it with carbon dioxide under a pressure of 4 to 6 atmospheres. google.com Another method for producing ammonium bicarbonate from flue gas utilizes pressures ranging from 0.4 to 1.2 MPa. google.com However, for the conversion of bicarbonate to carbonate, pressure variations above 0.13 MPa have been shown to have no significant effect on the reaction. researchgate.net

Table of Optimized Reaction Conditions

| Parameter | Ammonium Bicarbonate Formation | Ammonium Carbamate Formation |

|---|---|---|

| NH₃/CO₂ Ratio | 1:1 (in H₂O) wikipedia.orgbrainly.com; >2.8 for >90% purity in solution researchgate.net | 2:1 usda.gov |

| Temperature | Kept cold (decomposition >36 °C) wikipedia.org | Aqueous: >30 °C during crystallization google.com Gas-Phase: <25 °C google.com |

| Pressure | Can be enhanced by pressure (e.g., 4-6 atm or 0.4-1.2 MPa) google.comgoogle.com | Not a primary control parameter in cited methods |

The presence or absence of water fundamentally changes the synthesis process and the nature of the final product.

Aqueous Environment: Synthesis in an aqueous solution typically yields hydrated products. google.com For ammonium carbamate, this process is restricted to producing hydrated forms and suffers from a relatively low conversion rate of about 60%. google.com The product is also often contaminated with ammonium bicarbonate and ammonium carbonate. google.com

Anhydrous Environment: The gas-phase reaction of ammonia and carbon dioxide in the absence of water produces a virtually anhydrous and very pure ammonium carbamate. google.com This method achieves a higher yield of up to 70%. google.com The direct formation of a solid product on cooled surfaces is a distinct feature of this anhydrous pathway. usda.gov

Integration within Industrial Chemical Production Cycles

The production and use of ammonium bicarbonate and ammonium carbamate are deeply integrated into larger industrial chemical manufacturing cycles, primarily centered around the synthesis of ammonia and urea (B33335). This integration exemplifies a core principle of modern chemical engineering: maximizing efficiency and minimizing waste by creating symbiotic relationships between different production processes. The outputs or byproducts of one process are strategically used as inputs for another.

A quintessential example of this integration is the industrial synthesis of urea. Ammonium carbamate is not just a related compound; it is a critical, albeit transient, intermediate in the Bosch-Meiser urea process. wikipedia.orgnzic.org.nz In this process, high-pressure and high-temperature conditions are used to react ammonia (NH₃) and carbon dioxide (CO₂).

The synthesis occurs in two principal steps:

Formation of Ammonium Carbamate: Liquid ammonia and gaseous carbon dioxide are fed into a high-pressure reactor where they combine in an exothermic reaction to form ammonium carbamate. nzic.org.nz

2NH₃ + CO₂ ⇌ NH₂COONH₄

Dehydration to Urea: The ammonium carbamate then undergoes an endothermic dehydration to form urea and water. wikipedia.orgnzic.org.nz

NH₂COONH₄ ⇌ (NH₂)₂CO + H₂O

Similarly, the production of ammonium bicarbonate is integrated with sources of ammonia and carbon dioxide. The most common production method involves the direct reaction of carbon dioxide and ammonia in the presence of water. usda.govwikipedia.orgcnchemshop.com

CO₂ + NH₃ + H₂O → (NH₄)HCO₃

This process is often co-located with facilities that produce its constituent reactants. For instance, the carbon dioxide can be sourced from the flue gases of other industrial operations, including ammonia synthesis plants, effectively creating a carbon capture and utilization cycle. usda.gov This integration allows for the valorization of a byproduct that would otherwise be a greenhouse gas emission.

The commercial product frequently sold as "ammonium carbonate" or "baker's ammonia" is, in reality, a mixture of ammonium bicarbonate and ammonium carbamate. wikipedia.orgusda.gov This is due to the chemical equilibrium that exists between these compounds in the presence of ammonia and carbon dioxide.

The following data table summarizes the integration of these compounds within key industrial cycles.

| Industrial Process | Key Reactants | Intermediate Product(s) | Final Product(s) | Integration Aspect |

| Urea Synthesis | Ammonia (NH₃), Carbon Dioxide (CO₂) | Ammonium Carbamate (NH₂COONH₄) | Urea ((NH₂)₂CO), Water (H₂O) | Ammonium carbamate is a direct intermediate. Unconverted carbamate and reactants are decomposed and recycled back into the process. wikipedia.orgnzic.org.nz |

| Ammonium Bicarbonate Production | Ammonia (NH₃), Carbon Dioxide (CO₂) | - | Ammonium Bicarbonate ((NH₄)HCO₃) | Utilizes ammonia from Haber-Bosch plants and CO₂ from industrial off-gas streams, integrating waste streams into a valuable product line. usda.govcnchemshop.comusda.gov |

| Carbon Capture and Utilization (CCU) | Ammonia (NH₃), Carbon Dioxide (CO₂) | Ammonium Bicarbonate, Ammonium Carbamate | Solid Fertilizers, Chemical Feedstocks | Ammonia-based systems can capture CO₂ from industrial emissions to produce stable ammonium salts for use in other applications. usda.govresearchgate.net |

Thermodynamics and Phase Equilibria

Phase Equilibria in the NH3–CO2–H2O System

The interactions between ammonia (B1221849), carbon dioxide, and water give rise to a complex set of phase equilibria, involving solid, liquid, and gas phases. These equilibria are fundamental to processes such as carbon capture, where the formation of solid ammonium (B1175870) bicarbonate can be a key step. Thermodynamic models, such as the electrolyte Non-Random Two-Liquid (NRTL) model, are often employed to predict and understand the behavior of this system under various conditions of temperature, pressure, and composition. acs.orgsciencemadness.org

The solid-liquid-gas equilibria in the NH3–CO2–H2O system are characterized by the potential formation of several solid species, most notably ammonium bicarbonate (NH4HCO3) and ammonium carbamate (B1207046) (NH2COONH4). The formation and dissolution of these solids are highly dependent on the temperature, pressure, and the relative concentrations of NH3 and CO2.

For instance, in processes designed for CO2 capture, controlling the conditions to promote the precipitation of ammonium bicarbonate is a critical aspect. wikipedia.org The vapor-liquid-solid equilibrium is complex, with the partial pressures of NH3 and CO2 in the gas phase being in equilibrium with the concentrations of various ionic and molecular species in the aqueous phase, as well as any solid phases present. researchgate.net The presence of solid ammonium carbamate is also a significant factor, particularly at lower temperatures and in environments with a high concentration of ammonia.

Table 1: Key Solid-Liquid-Gas Equilibria Reactions in the NH3–CO2–H2O System

| Equilibrium Reaction | Description |

|---|---|

| NH3(g) ↔ NH3(aq) | Ammonia gas dissolving in water |

| CO2(g) ↔ CO2(aq) | Carbon dioxide gas dissolving in water |

| 2NH3(aq) + CO2(aq) ↔ NH2COONH4(s) | Formation of solid ammonium carbamate |

This table illustrates the primary reversible reactions that govern the phase transitions between gas, liquid, and solid states in the ammonia-carbon dioxide-water system.

In the aqueous phase of the NH3–CO2–H2O system, a series of ionic equilibria occur, leading to a solution containing various ions. When ammonium bicarbonate and ammonium carbamate dissolve in water, they dissociate and participate in these equilibria. The primary ions present are ammonium (NH4+), bicarbonate (HCO3-), carbonate (CO3^2-), and carbamate (NH2COO-). The relative concentrations of these ions are dependent on the pH of the solution, which is in turn influenced by the concentrations of dissolved ammonia and carbon dioxide.

The key ionic equilibria can be summarized as follows:

Ammonia hydrolysis: NH3(aq) + H2O(l) ↔ NH4+(aq) + OH-(aq)

Carbon dioxide hydrolysis: CO2(aq) + H2O(l) ↔ H2CO3(aq)

Carbonic acid dissociation: H2CO3(aq) ↔ H+(aq) + HCO3-(aq)

Bicarbonate dissociation: HCO3-(aq) ↔ H+(aq) + CO3^2-(aq)

Carbamate formation: 2NH3(aq) + CO2(aq) ↔ NH2COO-(aq) + NH4+(aq)

Solubility Studies and Modeling

The solubility of ammonium bicarbonate and ammonium carbamate is a critical parameter in many industrial processes. It is influenced by several factors, including temperature, the composition of the solvent, and the presence of other chemical species. Accurate modeling of solubility is essential for process design and optimization.

Effect of Temperature on Solubility

The solubility of ammonium bicarbonate in water generally increases with temperature. This trend is a key consideration in processes that involve the crystallization and dissolution of this salt. For instance, in certain carbon capture technologies, the temperature is manipulated to control the precipitation and subsequent regeneration of the solvent.

Table 2: Solubility of Ammonium Bicarbonate in Water at Different Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

|---|---|

| 0 | 11.9 |

| 20 | 21.6 |

| 25 | 24.8 |

Data sourced from publicly available chemical property information. wikipedia.org This table demonstrates the positive correlation between temperature and the solubility of ammonium bicarbonate in water.

Influence of Solvent Composition

The composition of the solvent has a profound effect on the solubility of both ammonium bicarbonate and ammonium carbamate. The presence of excess ammonia in an aqueous solution significantly increases the solubility of ammonium bicarbonate. rsc.org This is due to the common ion effect and the shifting of ionic equilibria in the solution.

Conversely, the addition of organic solvents, such as ethanol (B145695), can act as an antisolvent, reducing the solubility of ammonium bicarbonate in aqueous solutions. researchgate.net This principle can be utilized in crystallization processes to enhance the precipitation of the salt.

Table 3: Effect of Aqueous Ammonia Concentration on the Solubility of Ammonium Bicarbonate at 15°C

| Nominal Ammonia Concentration (wt%) | Ammonium Bicarbonate Solubility (mol/kg H2O) |

|---|---|

| 0 | ~2.2 |

| 2 | ~3.0 |

Data estimated from graphical representations in a research paper. rsc.org This interactive table allows for the exploration of how increasing ammonia concentration in the solvent enhances the solubility of ammonium bicarbonate.

The solubility of ammonium carbamate is also influenced by the solvent. While it is highly soluble in water, its solubility is lower in alcohols. wikipedia.org

Impact of Co-existing Species on Solubility

The presence of other ions in the solution can impact the solubility of ammonium bicarbonate and ammonium carbamate through various mechanisms, including the common ion effect and changes in ionic strength. For example, the presence of a common ion, such as the ammonium ion from another salt, would be expected to decrease the solubility of ammonium bicarbonate according to Le Chatelier's principle.

Thermodynamic Frameworks for Process Design and Optimization

The design and optimization of processes involving the ammonium bicarbonate-ammonium carbamate system, such as CO2 capture and urea (B33335) synthesis, rely heavily on accurate thermodynamic frameworks. These frameworks provide the mathematical models necessary to predict the phase behavior (vapor-liquid and solid-liquid equilibria) and chemical speciation of the NH3-CO2-H2O system under various process conditions. Two of the most prominent and widely used models are the electrolyte Non-Random Two-Liquid (eNRTL) model and the Extended UNIQUAC model.

These models are essential for simulating and optimizing key process units like absorbers and strippers, enabling engineers to minimize energy consumption and maximize efficiency. The accuracy of these models is paramount and is achieved through the regression of model parameters against extensive experimental data.

Detailed Research Findings:

Comprehensive thermodynamic models for the NH3-CO2-H2O system have been developed to facilitate the simulation, design, and optimization of related chemical processes. These models explicitly account for the complex solution chemistry, which includes the dissociation of water, ammonia, and carbon dioxide, the formation of ammonium carbamate, and the precipitation of ammonium bicarbonate.

One of the foundational thermodynamic models is the electrolyte Non-Random Two-Liquid (eNRTL) model. The parameters for this model are determined by fitting them to a wide range of experimental data, including vapor-liquid equilibrium (VLE), heat of solution, and heat capacity for the NH3-H2O binary system, solid-liquid equilibrium (SLE) for the NH4HCO3-H2O binary system, and VLE and speciation for the ternary NH3-CO2-H2O system. The resulting model has been shown to satisfactorily represent the thermodynamic properties of the system at temperatures up to 473 K, pressures up to 7 MPa, NH3 concentrations up to 30 wt %, and CO2 loadings up to unity.

Another significant framework is the Extended UNIQUAC model. An upgraded version of this model has been developed based on the original work of Thomsen and Rasmussen. The updated model extended the validity of the original to temperatures up to 150°C by incorporating a larger set of experimental data, increasing the number of data points from 2000 to over 3700. This extensive dataset includes VLE data, enthalpy changes from partial evaporation measurements, speciation data, heat capacity, and enthalpy of solution and dilution. This rigorous parameterization allows for a more accurate representation of the system's behavior over a wider range of operating conditions.

The reliability of these thermodynamic models is critically dependent on the quality and quantity of the experimental data used for parameter fitting. Seminal works have provided extensive experimental data on the vapor-liquid and solid-liquid equilibria of the NH3-CO2-H2O system, which form the bedrock for the development and validation of these thermodynamic frameworks. For instance, extensive VLE data has been reported for the ternary system at temperatures between 333.15 and 393.15 K and pressures up to 7 MPa, covering a wide range of ammonia and carbon dioxide concentrations.

Data Tables

The following tables present a selection of experimental data and model parameters that are crucial for the application of these thermodynamic frameworks in process design and optimization.

Table 1: Selected Vapor-Liquid Equilibrium Data for the NH3-CO2-H2O System

This table provides a snapshot of the extensive experimental data available for the vapor-liquid equilibrium of the ammonia-carbon dioxide-water system. Such data is fundamental for the development and validation of thermodynamic models used in process simulation. The data presented here is a small subset of the 559 data points reported by Goeppert and Maurer (1988).

| Temperature (K) | Pressure (MPa) | Liquid Phase Molality NH3 (mol/kg H2O) | Liquid Phase Molality CO2 (mol/kg H2O) | Vapor Phase Mole Fraction NH3 | Vapor Phase Mole Fraction CO2 |

| 333.15 | 0.108 | 4.31 | 1.99 | 0.811 | 0.189 |

| 333.15 | 0.215 | 8.62 | 3.98 | 0.822 | 0.178 |

| 353.15 | 0.231 | 4.31 | 1.99 | 0.771 | 0.229 |

| 353.15 | 0.449 | 8.62 | 3.98 | 0.785 | 0.215 |

| 373.15 | 0.442 | 4.31 | 1.99 | 0.725 | 0.275 |

| 373.15 | 0.858 | 8.62 | 3.98 | 0.742 | 0.258 |

| 393.15 | 0.789 | 4.31 | 1.99 | 0.675 | 0.325 |

| 393.15 | 1.521 | 8.62 | 3.98 | 0.695 | 0.305 |

Table 2: Electrolyte NRTL Model Interaction Parameters for the NH3-CO2-H2O System

The eNRTL model uses binary interaction parameters to describe the non-ideal behavior of the liquid phase. The table below lists some of the key temperature-dependent binary interaction parameters (τ) for the species present in the NH3-CO2-H2O system as reported by Que and Chen (2011). These parameters are essential for accurate process simulations using software like Aspen Plus®.

τij = aij + bij/T + cijln(T) + dijT

| Species i | Species j | aij | bij (K) | cij | dij (K-1) |

| H2O | NH3 | -2.455 | 696.3 | 0 | 0 |

| NH3 | H2O | 1.933 | -443.1 | 0 | 0 |

| H2O | CO2 | 8.357 | -1039.2 | 0 | 0 |

| CO2 | H2O | 12.14 | -2318.5 | 0 | 0 |

| NH4+ | H2O | -4.0 | 0 | 0 | 0 |

| H2O | NH4+ | 8.0 | 0 | 0 | 0 |

| HCO3- | H2O | -4.0 | 0 | 0 | 0 |

| H2O | HCO3- | 8.0 | 0 | 0 | 0 |

| NH2COO- | H2O | -4.0 | 0 | 0 | 0 |

| H2O | NH2COO- | 8.0 | 0 | 0 | 0 |

Table 3: Extended UNIQUAC Model Interaction Parameters for the NH3-CO2-H2O System

Similar to the eNRTL model, the Extended UNIQUAC model employs binary interaction parameters (uij) to model the liquid phase. The following table showcases a selection of these temperature-dependent parameters as determined by Darde et al. (2010).

uij(T) = uij0 + uijT(T - 298.15 K)

| Species i | Species j | uij0 (J/mol) | uijT (J/mol·K) | uji0 (J/mol) | ujiT (J/mol·K) |

| H2O | NH3 | -113.84 | 0.198 | 275.43 | -0.354 |

| H2O | CO2 | 318.72 | -0.165 | 158.42 | 0.231 |

| NH4+ | H2O | 450.12 | -0.753 | -220.15 | 0.371 |

| HCO3- | H2O | 489.21 | -0.815 | -240.32 | 0.401 |

| NH2COO- | H2O | 512.67 | -0.854 | -251.78 | 0.420 |

Reaction Mechanisms and Kinetics

Formation Mechanisms of Ammonium (B1175870) Carbamate (B1207046)

Ammonium carbamate is formed from the reaction of ammonia (B1221849) (NH₃) and carbon dioxide (CO₂). The reaction can proceed in both gaseous and liquid phases.

The initial step in the formation of ammonium carbamate involves the nucleophilic attack of the nitrogen atom of an ammonia molecule on the electrophilic carbon atom of carbon dioxide. This reaction leads to the formation of a zwitterionic intermediate, also known as carbamic acid.

The lone pair of electrons on the nitrogen atom in ammonia initiates the attack on the electron-deficient carbon atom of CO₂. This results in the formation of a new carbon-nitrogen bond and the simultaneous shift of a pair of electrons from the carbon-oxygen double bond to the oxygen atom, creating a negatively charged oxygen and a positively charged nitrogen.

Reaction Scheme: NH₃ + CO₂ → H₃N⁺-COO⁻ (Carbamic acid - zwitterion)

This zwitterionic carbamic acid is highly unstable and readily participates in subsequent reactions.

The unstable carbamic acid intermediate is stabilized through deprotonation by a Brønsted base. In the context of ammonium carbamate formation, a second molecule of ammonia acts as the Brønsted base, accepting a proton from the nitrogen atom of the carbamic acid. This acid-base reaction results in the formation of the carbamate anion and an ammonium cation.

Reaction Scheme: H₃N⁺-COO⁻ + NH₃ ⇌ H₂N-COO⁻ + NH₄⁺

The resulting ammonium and carbamate ions then associate to form the ionic compound, ammonium carbamate ([NH₄][H₂NCO₂]).

Water can also play a role in the reaction progression, particularly in aqueous environments. Water molecules can act as a Brønsted base, accepting a proton from the carbamic acid intermediate. However, in the direct synthesis of ammonium carbamate, the presence of water is often minimized to prevent the formation of ammonium bicarbonate and carbonate byproducts.

Formation Mechanisms of Ammonium Bicarbonate

Ammonium bicarbonate [(NH₄)HCO₃] is another key component of this chemical system, formed from the reaction of carbon dioxide, ammonia, and water.

The formation of ammonium bicarbonate in an aqueous solution containing ammonia proceeds through the hydration of carbon dioxide to form carbonic acid (H₂CO₃). This reaction is relatively slow, but its rate can be influenced by the pH of the solution.

Reaction Scheme: CO₂ + H₂O ⇌ H₂CO₃

The carbonic acid then reacts with ammonia, which acts as a base, in a neutralization reaction to form ammonium bicarbonate.

Reaction Scheme: H₂CO₃ + NH₃ → (NH₄)HCO₃

Alternatively, ammonia can directly react with hydrated CO₂ in a single step to produce ammonium bicarbonate.

In aqueous solutions, ammonium carbamate exists in equilibrium with ammonium bicarbonate and ammonium carbonate. whiterose.ac.uk The interconversion from ammonium carbamate to ammonium bicarbonate involves the hydrolysis of the carbamate ion.

The carbamate ion (H₂NCOO⁻) can react with water in a hydrolysis reaction to produce a bicarbonate ion (HCO₃⁻) and an ammonia molecule.

Reaction Scheme: H₂NCOO⁻ + H₂O ⇌ HCO₃⁻ + NH₃

This reaction is reversible, and the position of the equilibrium is dependent on factors such as temperature and the concentration of the reactants.

Decomposition Kinetics and Pathways

Both ammonium carbamate and ammonium bicarbonate are thermally unstable and decompose into gaseous products. The kinetics and pathways of these decomposition reactions are critical for their industrial applications.

Ammonium carbamate decomposes into ammonia and carbon dioxide. ureaknowhow.com This is a reversible reaction, and in a closed system, an equilibrium will be established between the solid ammonium carbamate and the gaseous products.

Decomposition Reaction: [NH₄]H₂NCO₂ ⇌ 2NH₃(g) + CO₂(g)

Ammonium bicarbonate decomposes into ammonia, carbon dioxide, and water. wikipedia.org This decomposition occurs at temperatures above approximately 36 °C. wikipedia.org

Decomposition Reaction: (NH₄)HCO₃(s) ⇌ NH₃(g) + CO₂(g) + H₂O(g)

The decomposition of ammonium bicarbonate solution is influenced by temperature, with the rate increasing as the temperature rises. researchgate.netjproeng.com The decomposition process in solution can be described by the Lageren equation. researchgate.netjproeng.com

The following table summarizes the key kinetic parameters for the decomposition of ammonium carbamate and ammonium bicarbonate.

| Compound | Decomposition Products | Activation Energy (Ea) |

| Ammonium Carbamate | 2NH₃(g) + CO₂(g) | 56.38 kJ·mol⁻¹ ureaknowhow.com |

| Ammonium Bicarbonate | NH₃(g) + CO₂(g) + H₂O(g) | Not explicitly found in search results |

Crystallization Kinetics

The formation of solid ammonium bicarbonate-ammonium carbamate is a critical aspect of certain industrial processes, and its crystallization kinetics have been the subject of detailed research.

The macroscopic crystal growth and dissolution rates of ammonium bicarbonate in aqueous ammonia solutions have been estimated as a function of the solution's supersaturation. acs.orgresearchgate.net The driving force for crystallization in these electrolytic and reactive mixtures is calculated using an activity-based speciation model. acs.orgresearchgate.net The speciation in the solution and the degree of supersaturation have been found to influence the relative growth of the different crystal facets of ammonium bicarbonate. acs.orgresearchgate.net

In studies involving the crystallization of 2-amino-2-methyl-1-propanol (AMP) carbamate, cooling crystallization experiments were conducted at cooling rates between 0.1 and 1.5 ºC/min to induce the formation of crystals. researchgate.net The presence of sulfate (B86663) ions in an aqueous ammonia solution can impact the crystallization of ammonium bicarbonate, leading to a progressive decrease in the crystal growth rates as the concentration of sulfate ions increases. acs.org This inhibitory effect is attributed to the temporary adsorption of sulfate ions on the crystal surface. acs.org

The external shape or habit of ammonium bicarbonate crystals is influenced by the conditions of their formation. The speciation of the solution and the level of supersaturation can affect the relative growth rates of different crystal facets, which in turn determines the final crystal habit. acs.orgresearchgate.net

In the context of industrial crystallization of ammonium carbamate, two primary factors that influence the percentage of recovery are a low final temperature and a high pressure. google.com Maintaining a high pressure during the crystallization process has been shown to be particularly advantageous. google.com For instance, in one set of experiments conducted at 30°C, increasing the pressure from 39 psi to 72-74 psi resulted in an increase in the recovery of ammonium carbamate from 28.7% to approximately 89%. google.com

The following table illustrates the effect of pressure on the recovery of ammonium carbamate at different final temperatures:

| Final Temperature (°C) | Pressure (psi) | Recovery (%) |

| 30 | 39 | 28.7 |

| 30 | 72 | ~89 |

| 30 | 74 | ~89 |

| 15.7 | 46 | 82.9 |

| 15.7 | 62 | 97.7 |

The use of membrane reactors, specifically gas-liquid hollow fibre membrane contactors, has been demonstrated for the chemical absorption of carbon dioxide into ammonia, coupled with the crystallization of ammonium bicarbonate. researchgate.netbohrium.com In this process, the membrane serves as a physical substrate that facilitates heterogeneous nucleation. researchgate.netbohrium.comresearchgate.net

Advanced Analytical Techniques for Characterization and Speciation

Spectroscopic Methods for Qualitative and Quantitative Analysis

Spectroscopic techniques are powerful tools for probing the molecular structures and concentrations of ammonium (B1175870) bicarbonate and ammonium carbamate (B1207046). By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that allow for their identification and quantification.

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for distinguishing between ammonium carbamate, ammonium bicarbonate, and ammonium carbonate. wku.edu The method is based on the principle that different functional groups within a molecule absorb infrared radiation at specific frequencies, resulting in a unique spectrum.

FTIR can effectively differentiate ammonium carbamate from the other two compounds due to the presence of the amino group (NH2) in its structure, which gives rise to a distinct absorption peak. wku.edu Specifically, ammonium carbamate exhibits an absorption band centered around 3465 cm⁻¹, a region where ammonium bicarbonate does not show any absorption. google.comjustia.comgoogle.com This unique peak allows for the qualitative identification of ammonium carbamate.

For quantitative analysis, a method has been developed that involves measuring the FT-IR spectrum of a solid sample and identifying two key bands: one that is common to both ammonium carbamate and ammonium bicarbonate (e.g., 2781-2875 cm⁻¹) and a second band that is unique to ammonium carbamate (e.g., 3423-3500 cm⁻¹). google.comjustia.com By calculating the ratio of the maximum absorbance of the unique band to the common band, the concentration of ammonium bicarbonate in a solid ammonium carbamate sample can be determined using a calibration curve. google.comjustia.com Attenuated Total Reflectance (ATR)-FTIR has been successfully used for these measurements, often employing a diamond crystal. google.comacs.org

| Compound | Key FTIR Absorption Band (cm⁻¹) | Reference |

| Ammonium Carbamate | ~3465 (unique NH₂ peak) | wku.edugoogle.comjustia.comgoogle.com |

| Ammonium Carbamate & Ammonium Bicarbonate | 2781 - 2875 (common band) | google.comjustia.com |

This table summarizes key FTIR absorption bands used for the differentiation and quantification of ammonium carbamate and ammonium bicarbonate.

Near-Infrared (NIR) spectroscopy is a valuable tool for the rapid and non-destructive quantitative analysis of ammonium bicarbonate. nih.govgoogle.com This technique is particularly well-suited for real-time, on-line process monitoring. wku.edunih.gov NIR spectroscopy, often combined with elemental analysis, has been used to measure the purity of samples that primarily contain ammonium bicarbonate. google.com Studies have demonstrated that NIR can be used to quantify ammonium bicarbonate with results showing good agreement (+/- 5% for most samples) with those obtained from elemental analysis. nih.gov The use of Acousto-Optic Tunable Filter (AOTF)-NIR spectrometers is particularly advantageous for on-line measurements as they allow for fast scanning without moving parts, eliminating the need for frequent recalibration. wku.edu

Raman spectroscopy is a powerful technique for investigating the complex equilibria among bicarbonate, carbonate, and carbamate species in aqueous solutions. acs.orgepa.gov The method involves analyzing the light scattered from a sample, which provides information about its vibrational modes.

In aqueous solutions of ammonium carbonate, bicarbonate, and carbamate, a complex equilibrium exists. epa.gov Quantitative Raman studies have been performed by analyzing the spectral region between 850 and 1100 cm⁻¹. Specific bands within this region are used to track the relative concentrations of the different species as a function of concentration and temperature. epa.gov

| Species | Raman Band Center (cm⁻¹) | Vibrational Mode | Reference |

| Bicarbonate (HCO₃⁻) | 1017 | ν₅(A') | epa.gov |

| Carbamate (H₂NCOO⁻) | 1034 | ν₅ | epa.gov |

| Carbonate (CO₃²⁻) | 1065 | ν₁(A₁') | epa.gov |

This table presents the characteristic Raman bands used to identify and quantify the different ionic species in aqueous ammonia-carbon dioxide solutions.

By applying factor analysis to the digitized Raman spectra, researchers can identify the number of distinct scattering components within a given spectral envelope, which correspond to the different ionic species present. epa.gov This approach has enabled the estimation of equilibrium constants and thermodynamic parameters for the reactions involving these species. epa.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a simple and reliable method for investigating the speciation of carbamate, bicarbonate, and carbonate anions in aqueous solutions resulting from the absorption of CO₂ in aqueous ammonia (B1221849). rsc.orgrsc.orgresearchgate.net This technique provides a direct way to evaluate the reaction products and their relative concentrations. rsc.org

In ¹³C NMR spectra of these solutions, distinct resonances appear for the different carbon-containing species. rsc.org The carbamate ion (NH₂CO₂⁻) typically shows a peak around 164.5 ppm. researchgate.net Bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ions are in fast equilibrium, which results in a single, exchange-broadened NMR peak. rsc.orgresearchgate.net The chemical shift of this single peak is dependent on the relative concentrations of the two species. rsc.orgresearchgate.net A method has been developed to correlate the chemical shift of this resonance to the ratio of bicarbonate and carbonate. rsc.orgresearchgate.net

By integrating the peak areas, the relative amounts of each species can be determined. rsc.orgresearchgate.net For instance, the integration of the carbamate carbon peak provides its relative amount with respect to the combined bicarbonate/carbonate pair. rsc.orgresearchgate.net Studies have shown that carbamate is a significant species in the aqueous NH₃/CO₂ system, and its concentration decreases at higher CO₂ loading as the pH of the solution decreases, leading to a simultaneous increase in bicarbonate. rsc.org

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. mt.com It is a valuable tool for studying the thermal stability and decomposition of materials like ammonium bicarbonate and ammonium carbamate. core.ac.uk The resulting plot of mass versus temperature, known as a thermogram or TG curve, provides information on decomposition temperatures, the presence of volatiles like moisture, and the composition of multi-component systems. mt.comcore.ac.uk TGA experiments have been used to determine the decomposition kinetics of ammonium bicarbonate, yielding data such as the activation energy for the decomposition process. core.ac.uk

To identify the gaseous products evolved during the decomposition process observed in TGA, the instrument can be coupled to a mass spectrometer (MS). nanoqam.ca This hyphenated technique, TGA-MS, allows for the simultaneous analysis of mass loss and the chemical identity of the evolved gases. nanoqam.ca

As the sample is heated in the TGA, any volatile decomposition products are transferred via a heated capillary interface to the mass spectrometer. nanoqam.ca The MS then separates the gaseous components based on their mass-to-charge ratio, allowing for their identification. This provides a detailed understanding of the decomposition pathways and the stoichiometry of the thermal reactions. For example, during the thermal decomposition of ammonium bicarbonate, TGA-MS would be used to detect the evolution of ammonia (NH₃), water (H₂O), and carbon dioxide (CO₂).

Chemometric Modeling of TGA Data for Composition Estimation

Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The distinct thermal decomposition profiles of ammonium bicarbonate and ammonium carbamate can be leveraged for quantitative analysis. Chemometric modeling applies mathematical and statistical methods to extract meaningful information from chemical data. When applied to TGA, chemometrics can be used to build predictive models that correlate the thermogravimetric data with the composition of a mixture.

For a binary mixture of ammonium bicarbonate and ammonium carbamate, a pseudo-inverse method (PIM) can be combined with TGA data to estimate the composition. This approach involves creating a model based on the TGA curves of the pure components and then applying it to the TGA curve of an unknown mixture to determine the proportion of each component. Research has shown that this method can yield good agreement between the modeled and experimental data for bicarbonate/carbamate mixtures. researchgate.net

The process generally involves:

Obtaining high-resolution TGA curves for pure ammonium bicarbonate and pure ammonium carbamate.

Developing a mathematical model, such as a regression model, that describes the relationship between the weight loss profile and the concentration of each component.

Measuring the TGA curve of the unknown mixture.

Using the model to predict the composition of the unknown mixture based on its TGA data.

While specific performance data for such models are proprietary to the research that develops them, the methodology provides a powerful tool for the quantitative analysis of these mixtures without the need for more complex separation techniques.

X-Ray Diffraction (XRD) for Solid Phase Identification

X-ray diffraction (XRD) is a non-destructive analytical technique used to identify the crystalline phases present in a solid material. Each crystalline solid has a unique XRD pattern, which acts as a "fingerprint" for that substance. This makes XRD an ideal method for the qualitative identification of the components in a solid mixture of ammonium bicarbonate and ammonium carbamate. wku.edu

Studies have demonstrated that XRD can clearly distinguish between ammonium bicarbonate, ammonium carbonate, and ammonium carbamate due to their different crystal structures. The identification is based on the position (2θ angle) and intensity of the diffraction peaks in the resulting pattern. For instance, specific 2θ angles can be used to differentiate these compounds.

Below is a table summarizing the characteristic XRD peak positions for ammonium bicarbonate and ammonium carbamate, which can be used for their identification in a mixture.

| Compound Name | Chemical Formula | Card # | Prominent 2θ Angles (degrees) |

| Ammonium Bicarbonate | NH₄HCO₃ | #26-1565 | 27.0, 29.7, 16.5, 21.9 |

| Ammonium Carbamate | NH₂CO₂NH₄ | Not Specified | 27.0, 29.7, 23.8, 34.5 |

Data sourced from a study on analytical methods for distinguishing ammonium bicarbonate. wku.edunih.gov

The presence of moisture can cause ammonium carbamate to slowly convert to ammonium bicarbonate, a transformation that can be monitored using XRD by observing the changes in the diffraction patterns over time.

Elemental Analysis (e.g., Carbon-Hydrogen-Nitrogen)

Elemental analysis, specifically the determination of carbon, hydrogen, and nitrogen (CHN) content, is a fundamental technique for quantitative analysis. Due to the stoichiometric differences in the elemental composition of ammonium bicarbonate and ammonium carbamate, CHN analysis can be used to determine the relative amounts of each component in a mixture. wku.edunih.gov

The principle lies in the fact that the measured weight percentages of carbon, hydrogen, and nitrogen in a mixture are the weighted averages of the elemental percentages of the pure components. By setting up a system of linear equations based on the theoretical elemental compositions, the percentage of each component in the mixture can be calculated from the experimental CHN data.

The theoretical elemental compositions of ammonium bicarbonate and ammonium carbamate are presented in the table below.

| Compound | Molecular Weight ( g/mol ) | Carbon (C) % | Hydrogen (H) % | Nitrogen (N) % |

| Ammonium Bicarbonate | 79.056 | 15.193 | 6.375 | 17.718 |

| Ammonium Carbamate | 78.071 | 15.385 | 7.746 | 35.882 |

| Ammonium Carbonate | 96.086 | 12.500 | 8.392 | 29.154 |

Theoretical values calculated based on atomic weights. wku.edu

For a two-component mixture of ammonium bicarbonate (X%) and ammonium carbonate (Z%), the following equations can be used to determine their respective percentages from the measured carbon (C) and nitrogen (N) percentages:

X = 79.06 * (2*C/12.01 – N/14.01)

Z = 96.09 * (N/14.01 – C/12.01)

Similar equations can be derived for a mixture of ammonium bicarbonate and ammonium carbamate. This quantitative approach has been shown to provide results with good accuracy, often with a relative error of less than 3%. wku.edu

Ammonia-Based Carbon Dioxide Capture Systems

Ammonia-based CO2 capture systems represent a promising alternative to traditional amine-based technologies, such as those using monoethanolamine (MEA). diva-portal.orgresearchgate.netmdpi.com These systems leverage the chemical affinity of aqueous ammonia for CO2, leading to the formation of ammonium salts. Advantages of using aqueous ammonia include a high CO2 absorption capacity, lower energy requirements for regeneration, reduced corrosiveness, and lower solvent cost. mdpi.com50sea.com The Chilled Ammonia Process (CAP) is a notable example of this technology, operating at low temperatures to enhance CO2 absorption and minimize ammonia loss. diva-portal.orgammoniaknowhow.comethz.ch

In ammonia-based CO2 capture, flue gas containing CO2 is brought into contact with an aqueous ammonia solution. ammoniaknowhow.comwvu.edu The primary absorption reaction involves the reaction of dissolved CO2 with ammonia to form ammonium bicarbonate, which can precipitate as a solid, effectively sequestering the CO2. ammoniaknowhow.comosti.govresearchgate.net This process is particularly effective in systems like the Chilled Ammonia Process, which operates at temperatures below 20°C to facilitate the precipitation of ammonium bicarbonate. ammoniaknowhow.com The solid ammonium bicarbonate can then be separated from the liquid phase. ammoniaknowhow.com

The key chemical reactions in the aqueous NH3–CO2–H2O system leading to the formation of ammonium bicarbonate are:

CO2(g) ⇌ CO2(aq)

NH3(g) ⇌ NH3(aq)

NH3(aq) + H2O ⇌ NH4+ + OH-

CO2(aq) + H2O ⇌ H2CO3

H2CO3 ⇌ H+ + HCO3-

HCO3- ⇌ H+ + CO32-

NH4+ + HCO3- ⇌ NH4HCO3(s)

The formation of solid ammonium bicarbonate is a key advantage as it can shift the reaction equilibrium to favor further CO2 absorption. researchgate.net The captured CO2, stored in the form of ammonium bicarbonate, can then be transported for utilization or regeneration. osti.gov This solid product is considered a valuable chemical for various industries and as a nitrogen fertilizer. 50sea.comosti.govresearchgate.net

The efficiency of CO2 absorption and the yield of ammonium bicarbonate in ammonia-based systems are influenced by several operational parameters. 50sea.com Research has shown that optimizing these parameters is crucial for maximizing capture efficiency and minimizing operational costs. researchgate.net

Key parameters affecting absorption efficiency include:

Temperature: Lower temperatures, as employed in the Chilled Ammonia Process (273-283 K), favor CO2 absorption and reduce the volatility of ammonia, thus minimizing its loss (ammonia slip). diva-portal.orgwvu.eduresearchgate.net

Ammonia Concentration: Higher concentrations of ammonia can increase the CO2 loading capacity. researchgate.net However, an optimal concentration range, typically 20-30 wt.%, is sought to balance absorption capacity with the challenges of handling concentrated ammonia solutions. researchgate.net

CO2 Flow Rate and Concentration: Increased CO2 flow rates can lead to a higher formation of bicarbonate ions and an increased product quantity. 50sea.com The CO2 concentration in the flue gas also impacts the design and performance of the capture system. diva-portal.org

pH of the Solution: The pH of the aqueous ammonia solution is a critical factor. More CO2 is absorbed at higher pH values, which favor the formation of bicarbonate. mdpi.comijcea.org Studies indicate that ammonium bicarbonate formation is optimal in a pH range of 8 to 10. 50sea.com

The table below summarizes the effect of various parameters on CO2 absorption efficiency.

| Parameter | Effect on CO2 Absorption Efficiency | Rationale |

| Temperature | Decreasing temperature generally increases efficiency. | Enhances CO2 solubility in the aqueous solution and reduces ammonia vapor pressure, minimizing slip. wvu.eduresearchgate.net |

| Ammonia Concentration | Increasing concentration to an optimal range increases CO2 loading capacity. | Provides more reactant (ammonia) to react with CO2. researchgate.net |

| CO2 Flow Rate | Increasing flow rate can increase the absorption rate. | Higher flow provides more CO2 molecules to react with the solvent. 50sea.com |

| pH Level | Higher pH (within an optimal range of 8-10) increases efficiency. | Shifts the chemical equilibrium towards the formation of bicarbonate ions. mdpi.com50sea.comijcea.org |

Despite their advantages, ammonia-based CO2 capture processes face several challenges. A primary issue is "ammonia slip," the loss of ammonia into the cleaned flue gas due to its high volatility. diva-portal.orgresearchgate.net This not only represents an economic loss of the reagent but also an environmental concern. The Chilled Ammonia Process helps mitigate this by operating at low temperatures. diva-portal.orgresearchgate.net Another challenge is the potential for solid ammonium bicarbonate to precipitate and clog process equipment. ethz.ch However, controlled precipitation is also seen as an opportunity to enhance CO2 loading and reduce energy costs. ethz.ch

To address these challenges and enhance the process, various technological improvements are being investigated. One area of research is the use of non-thermal plasma (NTP). While much of the research on NTP focuses on ammonia synthesis, the technology is also being explored for converting greenhouse gases into valuable chemicals. nih.gove3s-conferences.org NTP can generate highly active species at lower temperatures, which can initiate and propagate chemical reactions. e3s-conferences.org In the context of CO2 capture, plasma-based technologies could potentially enhance the reaction kinetics of CO2 absorption, although this application is less researched than its role in ammonia production. e3s-conferences.org The coupling of plasma with heterogeneous catalysis is an area of increasing interest for improving the efficiency of gas conversion processes. e3s-conferences.org

Integration with Urea (B33335) Synthesis and Production Processes

A significant advantage of ammonia-based CO2 capture is the direct pathway it provides for Carbon Capture and Utilization (CCU), particularly through the synthesis of urea, a major nitrogen-based fertilizer. wikipedia.orgnih.gov The products of the capture process, ammonium carbamate and ammonium bicarbonate, are direct precursors in urea production.

The industrial synthesis of urea from ammonia and carbon dioxide is a two-step process where ammonium carbamate is a crucial, unavoidable intermediate. wikipedia.orgnih.govacs.orgureaknowhow.com

Formation of Ammonium Carbamate: Gaseous ammonia and carbon dioxide react rapidly and exothermically at high pressure (100-200 atm) and temperature (around 170°C) to form ammonium carbamate. ureaknowhow.comaskmattrab.com

2NH3(g) + CO2(g) ⇌ NH2COONH4(l) (ΔH is negative, exothermic)

Dehydration of Ammonium Carbamate to Urea: The formed ammonium carbamate then undergoes a slower, endothermic dehydration reaction in the liquid phase to produce urea and water. wikipedia.orgureaknowhow.com

NH2COONH4(l) ⇌ (NH2)2CO(l) + H2O(l) (ΔH is positive, endothermic)

The ammonium bicarbonate and carbamate formed during CO2 capture can be utilized as feedstock for urea synthesis. researchgate.netresearchgate.net This integration creates a seamless CCU pathway, converting a captured greenhouse gas into a valuable commodity. Research has focused on the catalytic conversion of these recovered ammonium salts into urea under milder conditions than the traditional high-pressure synthesis. researchgate.net

Studies have demonstrated that organic bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can catalyze the conversion of ammonium carbamate, ammonium carbonate, and ammonium bicarbonate into urea. researchgate.netnih.gov For instance, DBU has been shown to convert ammonium carbamate to urea with a 35% yield at 100°C. nih.gov Similarly, certain metal complexes, like a tetraammineaquacopper(II) sulfate (B86663) complex, have been found to catalyze the formation of urea from ammonium carbamate in aqueous solutions. nih.govacs.org

The table below presents findings from catalytic conversion studies.

| Substrate | Catalyst | Temperature (°C) | Time (h) | Urea Yield (%) |

| Ammonium Carbamate | [Cu(NH3)4(OH2)]SO4 | 120 | 15 | 18 ± 6 |

| Ammonium Carbamate | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 100 | 72 | 35 |

Data sourced from catalytic studies on urea synthesis. nih.govresearchgate.netnih.gov

These catalytic approaches offer the potential for more energy-efficient urea production from captured CO2, further enhancing the economic and environmental viability of ammonia-based CCU technologies. nih.gov

Catalysis in Ammonium Carbamate and Ammonium Bicarbonate Transformations

Catalyzed Conversion to Urea (B33335)

The industrial synthesis of urea from carbon dioxide and ammonia (B1221849) proceeds through ammonium (B1175870) carbamate (B1207046) as an intermediate. The dehydration of ammonium carbamate to urea is a key and often rate-limiting step in this process. To enhance the efficiency of this conversion under milder conditions, various catalysts have been investigated.

Organic bases have been demonstrated to be effective catalysts for the synthesis of urea from ammonium salts. Among them, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has shown significant catalytic activity. In one study, DBU was found to catalyze the conversion of ammonium carbamate to urea, achieving a 35% yield at 100 °C in dimethyl sulfoxide (B87167) (DMSO) over a prolonged reaction time. researchgate.netresearchgate.net The effectiveness of various organic bases as catalysts for this conversion has been compared, with results indicating that strong bases tend to be more effective. researchgate.net

A screening of different organic bases revealed that DBU was particularly active, providing a higher yield of urea compared to other bases under similar conditions. researchgate.net For instance, in N-Methyl-2-pyrrolidone (NMP) at 140°C for 24 hours, DBU showed superior performance. The stability of the organic base under the reaction conditions is also a crucial factor, as some bases like tetramethylguanidine (TMG) and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) were observed to decompose. researchgate.net

| Catalyst | Abbreviation | Urea Yield (%) | Reaction Conditions |

|---|---|---|---|

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | 18 | 140°C, 24h, in NMP |

| 1,5-Diazabicyclo[4.3.0]non-5-ene | DBN | 12 | 140°C, 24h, in NMP |

| 1,1,3,3-Tetramethylguanidine | TMG | 10 | 140°C, 24h, in NMP |

| Triethylamine (B128534) | Et3N | <1 | 140°C, 24h, in NMP |

| Pyridine | - | <1 | 140°C, 24h, in NMP |

Metal complexes have also been explored as catalysts for the conversion of ammonium carbamate to urea. A notable example is the use of a tetraammineaquacopper(II) sulfate (B86663) complex, [Cu(NH₃)₄(OH₂)]SO₄, which catalyzed the formation of urea from ammonium carbamate in an aqueous solution. nih.gov This catalytic system provided a urea yield of up to 18 ± 6% at 120 °C after 15 hours in a high-pressure metal reactor. nih.gov It is significant that no substantial urea formation was observed in the absence of this catalyst. nih.gov

Other studies have also highlighted the potential of inexpensive copper(II) and zinc(II) catalysts in this conversion, with reports of urea yields reaching up to 54% from pure ammonium carbamate at temperatures between 120-140 °C. rsc.org

| Catalyst | Urea Yield (%) | Reaction Conditions |

|---|---|---|

| [Cu(NH₃)₄(OH₂)]SO₄ | up to 18 ± 6 | 120°C, 15h, in aqueous solution |

| Cu(II) and Zn(II) catalysts | up to 54 | 120-140°C |

Understanding the mechanism of these catalyzed reactions is crucial for the rational design of more efficient catalysts. For the DBU-catalyzed conversion of ammonium carbamate to urea, a proposed mechanism involves an initial ion exchange where DBU is protonated by the ammonium ion of the carbamate. researchgate.net This interaction is thought to weaken the carbon-oxygen double bond of the carbamate anion, increasing its electrophilicity. Subsequently, a nucleophilic attack by ammonia leads to the formation of urea and the regeneration of the DBU catalyst. researchgate.netresearchgate.net

In the case of the tetraammineaquacopper(II) sulfate catalyzed reaction, mechanistic studies suggest that the coordination of the carbamate to the [Cu(NH₃)₄]²⁺ complex is a likely starting point for the catalytic cycle. nih.gov Theoretical studies indicate that carbamic acid may be involved as a transient intermediate, which facilitates the removal of a hydroxyl group. nih.gov This coordination to the metal center is believed to lower the energy barrier for the dehydration of ammonium carbamate to urea. nih.gov

Influence of Catalysts on Reaction Pathways and Yields

The choice of catalyst has a profound impact on both the reaction pathways and the final yield of urea from ammonium carbamate. As demonstrated in the data for organic base catalysts, stronger bases like DBU lead to significantly higher yields compared to weaker bases such as triethylamine or pyridine. researchgate.net This suggests that the ability of the base to facilitate the initial proton transfer and activate the carbamate is a key determinant of its catalytic efficiency.

The reaction solvent also plays a critical role in influencing the yield, particularly in the DBU-catalyzed system. It has been observed that the yield of urea correlates with the relative dielectric constant of the solvent, which is thought to be related to the solubility of molecular ammonia in the solvent. researchgate.net For instance, the highest yield of 35% for the DBU-catalyzed reaction was achieved in DMSO, a solvent with a high dielectric constant. researchgate.net

A comparison between organic base catalysts and metal complexes reveals differences in their catalytic performance under the reported conditions. While DBU can achieve a 35% yield at a lower temperature of 100°C, the reaction requires a prolonged period. researchgate.net On the other hand, the tetraammineaquacopper(II) sulfate complex operates at a slightly higher temperature of 120°C and achieves a yield of up to 18 ± 6% in a shorter time frame of 15 hours. nih.gov Furthermore, reports of up to 54% yield with other Cu(II) and Zn(II) catalysts suggest that metal complexes can potentially offer higher efficiencies. rsc.org

Theoretical and Computational Studies

Molecular Orbital Theory and Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Molecular orbital theory and, more commonly, Density Functional Theory (DFT) have been employed to investigate the fundamental chemical transformations involving ammonium (B1175870) carbamate (B1207046) and its relationship with ammonium bicarbonate. These calculations help elucidate the intricate steps involved in the formation, decomposition, and interconversion of these species.

Ab initio computational studies have been instrumental in exploring the intermediates of these reactions, such as carbamic acid (NH₂COOH), which is considered a key intermediate in the decomposition of ammonium carbamate. ureaknowhow.com DFT calculations have also been used to study the mechanism of CO₂ capture by ammonia (B1221849), which leads to the formation of ammonium carbamate. nih.gov These studies often involve mapping out the potential energy surface of the reacting system to identify stable intermediates and transition states.

Machine learning potentials, trained on DFT data, have been used to simulate the chemisorption of CO₂ in liquid ammonia. This approach has revealed a sequential capture mechanism that begins with the formation of a metastable zwitterion, followed by proton transfer events leading to carbamate and carbamic acid. nih.gov

Computational studies have been crucial in quantifying the energy barriers associated with different reaction pathways in the ammonium bicarbonate-ammonium carbamate system. These barriers determine the kinetics of the reactions and the feasibility of different mechanisms.

For the decomposition of ammonium carbamate, multiple pathways have been investigated. One proposed mechanism involves the unimolecular decomposition of carbamic acid. ureaknowhow.com Another pathway involves a bimolecular process where an ammonia molecule assists in the decomposition, which has a significantly lower calculated free energy of activation (18.9 kcal/mol). ureaknowhow.com

In the context of CO₂ capture by ammonia to form carbamate, DFT calculations have identified a two-step reaction pathway. For example, in certain amine-grafted materials, the process involves the formation of an N-coordinated intermediate followed by its conversion to the final O-coordinated carbamate product. The energy barriers for these steps have been calculated to be in the ranges of 0.69 to 1.58 eV and 0.22 to 0.61 eV, respectively. nih.gov

Furthermore, simulations have shown that the interconversion between carbamate and carbamic acid, two of the most stable species in CO₂ chemisorption by ammonia, is separated by a relatively low free energy barrier of approximately 10 kJ mol⁻¹. nih.gov This low barrier suggests a rapid chemical equilibrium between these two species. nih.gov

Table 1: Calculated Energy Barriers for Reactions in the NH₃-CO₂ System

| Reaction Pathway | System/Method | Calculated Energy Barrier | Reference |

|---|---|---|---|

| Bimolecular Decomposition of Carbamate | Ab initio calculation | 18.9 kcal/mol (Free Energy of Activation) | ureaknowhow.com |

| Carbamate to Carbamic Acid Interconversion | Machine Learning (from DFT) | ~10 kJ/mol (Free Energy Barrier) | nih.gov |

| CO₂ reaction step 1 (N-coordination) | DFT (mmen-M₂(dobpdc)) | 0.69 - 1.58 eV | nih.gov |

| CO₂ reaction step 2 (O-coordination) | DFT (mmen-M₂(dobpdc)) | 0.22 - 0.61 eV | nih.gov |

Proton transfer is a fundamental process in the chemistry of the this compound system, and computational studies have highlighted its critical role. nih.gov The transformation of the initially formed zwitterion intermediate during CO₂ capture by ammonia into the more stable carbamate is facilitated by a solvent-mediated proton transfer. nih.gov An ammonia molecule from the solvent accepts a proton from the zwitterion's amino group. nih.gov

Subsequent proton jumps through the solvent network can reposition the resulting ammonium ion closer to the carbamate, leading to the formation of a stable ion pair. nih.gov This is followed by a rapid and frequent proton exchange between the carbamate and the ammonium ion, establishing the equilibrium between carbamate and carbamic acid. nih.gov

Computational studies have also described a "double proton transfer" during the bimolecular decomposition of carbamate. In this mechanism, a proton is first transferred from a hydroxyl group to an assisting ammonia molecule, and simultaneously, a second proton is transferred from the resulting ammonium ion to the amino group of the carbamate, leading to the cleavage of the C-N bond. ureaknowhow.com

Speciation Modeling and Prediction

Understanding the distribution of different chemical species (speciation) in aqueous solutions of ammonium bicarbonate and ammonium carbamate is crucial for industrial applications like CO₂ capture. rsc.orgrsc.org Speciation modeling aims to predict the concentrations of various ions and molecules (e.g., NH₄⁺, HCO₃⁻, CO₃²⁻, NH₂COO⁻, NH₃, CO₂) under different conditions.

These models are often based on thermodynamic principles and are validated using experimental data from techniques like NMR or Raman spectroscopy. rsc.orgsemanticscholar.orgresearchgate.net The knowledge of speciation is vital for calculating properties like supersaturation, which is the driving force for crystallization processes involving ammonium bicarbonate. rsc.orgacs.org

For concentrated electrolyte solutions, simple concentration-based equilibrium models are often insufficient. Activity-based speciation models provide a more accurate description by accounting for the non-ideal behavior of ions in solution. acs.org In these models, the activities of the species, rather than their concentrations, are used to define the equilibrium conditions.

The driving force for the crystallization of ammonium bicarbonate, for instance, is computed using an activity-based model that requires knowledge of the system's speciation and the mean activity coefficient of the ions in solution. acs.org These rigorous thermodynamic models can be combined with online monitoring techniques to accurately determine supersaturation in real-time. rsc.org

Table 2: Key Species in Aqueous NH₃-CO₂ Solutions

| Species | Chemical Formula | Role |

|---|---|---|

| Ammonium | NH₄⁺ | Cation |

| Bicarbonate | HCO₃⁻ | Anion |

| Carbonate | CO₃²⁻ | Anion |

| Carbamate | NH₂COO⁻ | Anion |

| Ammonia | NH₃ | Reactant/Product |

| Carbon Dioxide | CO₂ | Reactant/Product |

To accurately model chemical reactions and properties in a solvent, computational methods must account for the effect of the surrounding medium. The Self-Consistent Reaction Field (SCRF) approach is a widely used continuum solvation model that treats the solvent as a continuous dielectric medium rather than individual molecules. gaussian.comresearchgate.net

In this model, the solute molecule is placed in a cavity within the dielectric continuum, and the solute's charge distribution polarizes the solvent. This polarization, in turn, creates a "reaction field" that interacts with the solute, and the calculation is iterated until a self-consistent solution for the solute's wavefunction and the reaction field is obtained. researchgate.netresearchgate.net

The Polarizable Continuum Model (PCM), particularly the Integral Equation Formalism variant (IEFPCM), is a popular and robust SCRF method used in quantum chemistry software. gaussian.com Such approaches have been applied in ab initio studies of CO₂ absorption in amine solutions to understand the reaction pathways for the interconversion of carbamate and bicarbonate, providing a more realistic theoretical description by including solvent effects. nih.gov These methods are essential for calculating accurate activation energies and reaction thermodynamics in solution. researchgate.net

Future Research Directions and Emerging Applications

Development of Novel Capture Chemistry Beyond Traditional Carbamates

The traditional formation of ammonium (B1175870) carbamates and bicarbonates in aqueous amine scrubbers, while effective, has inherent limitations. researchgate.netepa.gov Researchers are exploring new chemisorptive pathways to enhance CO2 capture efficiency and reduce regeneration energy. researchgate.net This involves moving beyond conventional amine-based materials to unlock new CO2 binding modes. researchgate.netepa.gov

One promising avenue is the use of alternative sorbents like ionic liquids and metal-organic frameworks (MOFs). researchgate.netepa.gov These materials can facilitate the formation of capture products not typically favored in aqueous amine systems, such as:

Carbamic acids

Carbamate-carbamic acid adducts

Metal bicarbonates

Alkyl carbonates

Carbonic acids

These alternative binding modes could lead to higher sorption capacities and lower desorption temperatures. researchgate.net For instance, the formation of carbamic acids allows for a 1:1 reaction stoichiometry between CO2 and amine sites, which could increase both gravimetric and volumetric sorption capacities. researchgate.net

Table 1: Comparison of Traditional and Novel CO2 Capture Chemistries

| Feature | Traditional Carbamate (B1207046) Chemistry | Novel Capture Chemistry (e.g., with MOFs, Ionic Liquids) |

| Primary Capture Products | Ammonium carbamates, Ammonium (bi)carbonates | Carbamic acids, Metal bicarbonates, Alkyl carbonates |

| CO2:Amine Stoichiometry | Typically less than 1:1 | Potentially 1:1 |

| Sorption Capacity | Limited by stoichiometry and thermodynamics | Potentially higher |

| Regeneration Energy | A significant operational cost | Potentially lower desorption temperatures |

| Sorbent Materials | Aqueous amines | Ionic liquids, Metal-Organic Frameworks |

Enhanced Crystallization and Product Recovery Methodologies

The efficiency of the ammonium bicarbonate production process is heavily reliant on the crystallization and recovery of the final product. Research in this area focuses on optimizing these steps to improve yield, purity, and energy efficiency.

Several factors influence the crystallization induction period of ammonium bicarbonate, including solution temperature, supersaturation, and the presence of co-solvents. mdpi.com For instance, studies have shown that adding ethanol (B145695) to an ammonia (B1221849) solution can increase the absorption rate of CO2 and facilitate the crystallization of ammonium bicarbonate. mdpi.com The induction period of crystallization is inversely related to the solution temperature, while the presence of a magnetic field has been found to significantly reduce this period. mdpi.com

Membrane crystallization is an emerging technology that offers better control over nucleation and crystal growth. scispace.comcranfield.ac.uk By using a hydrophobic microporous membrane, the gas and liquid phases are kept separate, allowing CO2 to diffuse through the pores and react at the membrane-solution interface. scispace.com This method promotes heterogeneous primary nucleation, leading to the growth of fewer, larger crystals, which simplifies product recovery. scispace.com

Recent studies have also explored the use of thermal desorption to concentrate ammonia from waste streams, which can then be used for CO2 absorption and subsequent crystallization of ammonium bicarbonate in a hollow fibre membrane contactor. researchgate.net This integrated approach not only enhances CO2 separation but also allows for the simultaneous production of a crystalline product. researchgate.net

Table 2: Factors Influencing Ammonium Bicarbonate Crystallization

| Parameter | Effect on Crystallization | Research Findings |

| Temperature | Inversely affects the induction period | Lower temperatures can increase the surface entropy factor, leading to smoother crystal surfaces. mdpi.com |

| Supersaturation | A key driving force for nucleation and growth | Higher supersaturation can increase both nucleation and crystal growth rates in membrane crystallization. cranfield.ac.uk |

| Co-solvents (e.g., Ethanol) | Can enhance CO2 absorption and induce crystallization | Increasing ethanol content can lengthen the induction period and increase solid-liquid surface tension. mdpi.com |

| Magnetic Field | Significantly reduces the crystallization induction period | The shortening effect of the magnetic field tends to decrease with an increase in supersaturation. mdpi.com |

Sustainable Production and Utilization Pathways

The development of sustainable production methods for ammonium bicarbonate is crucial for its long-term viability as a carbon capture and utilization (CCU) product. A key focus is the utilization of waste streams as feedstocks, which can reduce the environmental impact and improve the economics of the process.

Ammonia-based absorption technologies are being employed to capture CO2 from industrial emissions and produce ammonium bicarbonate. 50sea.comresearchgate.netresearchgate.net This process not only mitigates greenhouse gas emissions but also yields a valuable chemical product. 50sea.comresearchgate.net Researchers are investigating the use of various waste sources, such as wastewater, animal manure digestate, and other liquid biomass, as sources of ammonia for this process. mdpi.comacs.orggoogle.com

One innovative approach involves the recovery of ammonia and CO2 from liquid digestate through stripping and condensation to form ammonium bicarbonate. mdpi.com This method has been shown to have a lower global warming and eutrophication potential compared to the direct application of liquid digestate to crops. mdpi.com Another sustainable pathway is the use of a flow-electrode capacitive deionization (FCDI) system to remove and enrich bicarbonate ions from swine wastewater to produce ammonium bicarbonate. researchgate.net

The primary utilization pathway for the produced ammonium bicarbonate is as a nitrogen fertilizer. 50sea.comresearchgate.netresearchgate.netcsmcri.res.in This creates a circular economy model where carbon and nitrogen from waste streams are recycled into a product that supports agriculture.

Advanced Monitoring and Control in Industrial Processes

To optimize the production of ammonium bicarbonate and ensure product quality, advanced monitoring and control strategies are essential. Real-time analysis of the chemical composition of the reaction mixture is critical for process control.

Various analytical techniques are being developed and employed for this purpose. Near-infrared (NIR) spectroscopy has been identified as a promising tool for real-time, on-line measurements of ammonium bicarbonate concentrations in a full-scale aqueous ammonia CO2 scrubber. nih.govsemanticscholar.org This technique, along with carbon-hydrogen-nitrogen elemental analysis, has shown good agreement in quantifying ammonium bicarbonate in samples from bench-scale systems. nih.gov

Other analytical methods such as X-ray diffraction can be used to qualitatively distinguish ammonium bicarbonate from other potential products of the CO2 capture reaction, while Fourier transform infrared spectroscopy can be used to identify ammonium carbamate. nih.govsemanticscholar.org The implementation of these advanced analytical methods is key to optimizing operating conditions to favor the production of high-purity ammonium bicarbonate. wku.edu

Q & A

Q. What are the standard laboratory methods for synthesizing ammonium carbamate and ammonium bicarbonate?

Ammonium carbamate is synthesized by reacting gaseous ammonia (NH₃) with carbon dioxide (CO₂) under controlled conditions. The reaction occurs in anhydrous environments to minimize hydrolysis, yielding a white crystalline solid . For ammonium bicarbonate, CO₂ is bubbled into aqueous ammonia until crystallization occurs, followed by filtration or centrifugation . Both methods require precise stoichiometric ratios and temperature control (e.g., <20°C for bicarbonate to avoid decomposition) .

Q. How can decomposition pathways of ammonium carbamate and bicarbonate be monitored experimentally?

Decomposition is tracked using thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) to identify gaseous products (NH₃, CO₂, H₂O). For ammonium bicarbonate, decomposition begins at ~35°C, releasing NH₃ and CO₂, while carbamate decomposes at ~60°C . Storage recommendations include airtight containers with desiccants and refrigeration to minimize hydrolysis .

Q. What analytical techniques are suitable for distinguishing carbamate, bicarbonate, and carbonate species in solution?

Titration with standardized HCl can quantify total alkalinity, but speciation requires advanced methods. Conductivity measurements and pH titration curves help differentiate bicarbonate (pKa ~10.3) from carbamate (pKa ~8.0) . For qualitative identification, FT-IR spectroscopy detects characteristic peaks: carbamate (νC=O ~1670 cm⁻¹) and bicarbonate (νCO₃²⁻ ~1400 cm⁻¹) .

Advanced Research Questions

Q. How do equilibrium dynamics between carbamate, bicarbonate, and carbonate in aqueous systems affect experimental reproducibility?

The equilibria:

are pH- and temperature-dependent. At low pH (<8), carbamate dominates; above pH 9, bicarbonate and carbonate prevail. Kinetic studies using ¹³C NMR (e.g., tracking chemical shifts at ~160-170 ppm) reveal speciation changes over time, critical for reaction quenching protocols . Contradictions in literature data often arise from incomplete equilibration or unaccounted ionic strength effects .

Q. What methodologies resolve discrepancies in thermodynamic data, such as the heat of formation of ammonium carbamate?

Clark (1927) reported ΔH°f = 37,700–42,000 cal/mol for carbamate synthesis via calorimetry, but vapor-pressure-derived values differ by ~10% . Modern approaches combine differential scanning calorimetry (DSC) with ab initio calculations (e.g., DFT) to reconcile experimental and theoretical values. Discrepancies may stem from impurities (e.g., residual NH₃) or non-ideal gas behavior in early studies .

Q. How can CO₂ absorption efficiency in ammonia solutions be optimized for carbamate/bicarbonate yield?

Key variables include:

- NH₃/CO₂ molar ratio : A 2:1 ratio maximizes carbamate, while excess CO₂ favors bicarbonate .

- Temperature : Low temperatures (5–15°C) stabilize carbamate, but higher temperatures (25–40°C) accelerate kinetics .

- Ionic strength : High salt concentrations shift equilibria via the common-ion effect. In situ ¹³C NMR and Raman spectroscopy are recommended for real-time monitoring .